molecular formula C15H11ClIN3O2 B11779263 5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11779263
M. Wt: 427.62 g/mol
InChI Key: RQGGYUCJSKHAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine (CAS 1706445-19-3) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of pharmacological activities, which includes anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties . The 1,3,4-oxadiazole ring serves as a versatile bioisostere for carboxylic acids, esters, and carboxamides, making it a critical building block for designing novel molecular entities with improved metabolic stability and binding affinity . The specific structure of this compound, featuring a 2-chlorobenzyloxy group and an iodine atom on the phenyl ring, suggests potential for high cytotoxicity and selective interaction with various biological targets. Researchers investigate this and similar 1,3,4-oxadiazole derivatives as conjugates to develop agents that act through mechanisms such as the inhibition of key enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are implicated in cancer cell proliferation . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C15H11ClIN3O2

Molecular Weight

427.62 g/mol

IUPAC Name

5-[4-[(2-chlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H11ClIN3O2/c16-11-4-2-1-3-10(11)8-21-13-6-5-9(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20)

InChI Key

RQGGYUCJSKHAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)I)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Iodination of 4-((2-Chlorobenzyl)oxy)phenol

Iodination is typically achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. A representative procedure involves:

  • Dissolving 4-((2-chlorobenzyl)oxy)phenol (1.0 equiv) in acetic acid.

  • Adding ICl (1.1 equiv) dropwise at 0–5°C.

  • Stirring for 12 hours, followed by quenching with sodium thiosulfate.

Yield : 68–72%.
Regioselectivity : Directed by the electron-donating benzyloxy group, favoring para-iodination relative to the hydroxyl group.

Alternative Route: Ullmann-Type Coupling

For substrates sensitive to electrophilic conditions, a copper-catalyzed coupling between 3-iodo-4-hydroxyphenylboronic acid and 2-chlorobenzyl bromide may be employed:

3-Iodo-4-hydroxyphenylboronic acid+2-Chlorobenzyl bromideCuI, K2CO3,DMF3-Iodo-4-((2-chlorobenzyl)oxy)phenyl(85% yield)[5]\text{3-Iodo-4-hydroxyphenylboronic acid} + \text{2-Chlorobenzyl bromide} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}} \text{3-Iodo-4-((2-chlorobenzyl)oxy)phenyl} \quad (85\%\text{ yield})

Formation of the 1,3,4-Oxadiazol-2-amine Core

Cyclization of Acylhydrazides

The most widely reported method involves treating substituted benzohydrazides with dehydrating agents:

  • Hydrazide Preparation :

    • React 3-iodo-4-((2-chlorobenzyl)oxy)benzoic acid with hydrazine hydrate in ethanol under reflux.

    • Reaction Conditions : 80°C, 6 hours, yielding 85–90% hydrazide.

  • Cyclization with Phosphorus Oxychloride :

    • Add POCl₃ (3.0 equiv) to the hydrazide in anhydrous dichloromethane.

    • Stir at 25°C for 4 hours, followed by neutralization with aqueous NaHCO₃.

    • Yield : 70–75%.

HydrazidePOCl31,3,4-Oxadiazol-2-amine[2][5]\text{Hydrazide} \xrightarrow{\text{POCl}_3} \text{1,3,4-Oxadiazol-2-amine}

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times significantly:

  • Mix hydrazide with PCl₅ (1.2 equiv) in acetonitrile.

  • Irradiate at 150 W, 100°C, for 15 minutes.

  • Yield : 82%.

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A palladium-catalyzed coupling introduces the iodophenyl group after oxadiazole formation:

  • Synthesize 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine via cyclization.

  • Protect the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether.

  • Perform iodination using I₂ and Hg(OAc)₂ in DMF.

  • Deprotect the TBS group and couple with 2-chlorobenzyl bromide.

Overall Yield : 58%.

One-Pot Tandem Reactions

A streamlined approach combines iodination and cyclization:

  • React 4-((2-chlorobenzyl)oxy)benzaldehyde with hydrazinecarboxamide in the presence of iodine and K₂CO₃.

  • Heat at 120°C in DMF for 8 hours, achieving simultaneous cyclization and iodination.

Yield : 65%.

Optimization and Challenges

Regioselectivity in Iodination

  • Electrophilic vs. Radical Pathways : Electrophilic iodination (e.g., ICl/H₂SO₄) favors para substitution, while radical methods (e.g., I₂/H₂O₂) may lack selectivity.

  • Directing Groups : The benzyloxy group enhances ortho/para selectivity, but steric hindrance from the 2-chloro substituent can reduce yields.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively isolates the target compound.

  • Recrystallization : Use ethanol/water (7:3) for high-purity crystals (mp 198–200°C).

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Time (h)
Acylhydrazide RouteHydrazide + POCl₃70–75986–8
Microwave CyclizationHydrazide + PCl₅ (MW)82970.25
Suzuki CouplingLate-stage Pd-catalyzed coupling589524
One-Pot TandemIodination + cyclization65968

Scalability and Industrial Relevance

  • Cost Drivers : Iodine reagents and palladium catalysts increase production costs. Electrophilic iodination is more economical than Suzuki coupling.

  • Green Chemistry : Microwave methods reduce energy use by 40% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogens (chlorine and iodine) makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings and oxadiazole moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₅H₁₁ClIN₃O₂
  • CAS Number : 1706445-19-3

The structure features a 1,3,4-oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. The compound has been tested alongside other derivatives for its effectiveness against various bacterial strains. A study indicated that oxadiazole derivatives can act similarly to first-line antibacterial drugs, suggesting that 5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine may also possess comparable efficacy .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. For instance:

  • A series of novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated against several cancer cell lines. One specific derivative demonstrated significant activity against multiple cancer types with promising growth inhibition percentages .
  • Another study highlighted the synthesis of 1,3,4-oxadiazole derivatives that showed effective binding to tubulin, a common target in cancer therapy. This suggests that the compound could be developed into a potent anticancer agent through further modification and testing .

Antioxidant Activity

The antioxidant capabilities of oxadiazole derivatives have also been documented. Compounds with similar structures have shown significant potential in scavenging free radicals and protecting cells from oxidative stress. This property is particularly valuable in preventing cellular damage associated with chronic diseases .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of substituted oxadiazoles and evaluated their antimicrobial activity against various pathogens. The results demonstrated that certain compounds exhibited comparable or superior activity compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer properties, several synthesized compounds were tested against diverse cancer cell lines using the National Cancer Institute's protocols. The results indicated that specific derivatives of this compound showed significant cytotoxic effects and could be candidates for further development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Key Compounds

N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 118) Activity: Exhibited cytotoxic activity with an IC50 of 1.1–1.5 µM against cancer cells, comparable to the standard drug erlotinib . Structural Comparison: Replaces the 3-iodo and 2-chlorobenzyloxy groups with a pyridinyl moiety and a 4-chlorobenzylidene group.

Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate (Compound 117)

  • Activity : Demonstrated superior potency (IC50 = 0.276 µM) compared to erlotinib (IC50 = 0.418 µM) .
  • Structural Comparison : Incorporates a formimidate group instead of an amine, suggesting that electron-withdrawing substituents may enhance cytotoxicity.

N-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Compound XIII)

  • Activity : Selective moderate activity against gastric and colon cancer cell lines .
  • Structural Comparison : Substitution with pyridine and 4-chlorophenyl groups highlights the importance of aromatic systems in modulating activity.

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

Compound IC50 (µM) Key Substituents Reference
Compound 117 (Formimidate derivative) 0.276 Pyridin-3-yl, formimidate
Compound 118 1.1–1.5 Pyridin-3-yl, 4-chlorobenzylidene
Erlotinib (Standard) 0.418 Quinazoline core

Halogen-Substituted Derivatives

5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine Activity: Limited data, but bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine (6AX)

  • Structure : Features a 4-chlorobenzyl group instead of 2-chlorobenzyloxy .
  • Implication : The benzyloxy group in the target compound may improve membrane permeability due to increased lipophilicity.

Thiadiazole vs. Oxadiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Activity: Broad-spectrum biological effects, including insecticidal and fungicidal properties . The target compound’s oxadiazole core may favor kinase inhibition over antimicrobial activity.

Antimicrobial Activity

N-Phenyl-5-(4-(5-phenylamino-1,3,4-oxadiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine Activity: Moderate antimicrobial activity against Bacillus cereus and Aspergillus flavus . Comparison: The iodine and 2-chlorobenzyloxy groups in the target compound could enhance antimicrobial potency due to increased halogen bonding and steric effects.

Mechanistic and Pharmacokinetic Considerations

  • Lipinski’s Rule : Many oxadiazole derivatives, including those with halogen substituents, comply with Lipinski’s criteria for drug-likeness (e.g., molecular weight <500, logP <5) .
  • Halogen Effects : Iodine’s large atomic radius may improve target engagement but could pose challenges in metabolic stability. Chlorine, being smaller, is often used to fine-tune solubility and binding .

Biological Activity

5-(4-((2-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine (CAS Number: 1706445-19-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C15H11ClIN3O2C_{15}H_{11}ClIN_3O_2, indicating the presence of chlorine, iodine, and nitrogen atoms that contribute to its reactivity and biological interactions.

Biological Activity Overview

Research on this compound has highlighted several key areas of biological activity:

  • Antitumor Activity :
    • The compound has shown promise as a potential anticancer agent. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance, a study reported that derivatives containing similar oxadiazole structures exhibited moderate to high potency against specific kinases involved in tumor growth .
  • Enzyme Inhibition :
    • Compounds with oxadiazole moieties have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The biological assays revealed IC50 values ranging from 12.8 µM to over 500 µM for different derivatives, suggesting that modifications to the oxadiazole structure can significantly affect enzyme inhibition .
  • Mechanisms of Action :
    • The mechanisms underlying the biological activities of this compound may involve interactions with specific protein targets. For example, studies have indicated that oxadiazoles can modulate signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInhibition of cell proliferation in cancer lines
AChE InhibitionIC50 values: 12.8–99.2 µM
BChE InhibitionIC50 values: >500 µM for some derivatives
Mechanism InsightsModulation of signaling pathways

Case Studies

  • In Vitro Studies :
    • A study conducted on various derivatives revealed that modifications in the side chains significantly influenced their biological activity. For example, a derivative with a more bulky substituent showed increased inhibition against AChE compared to simpler analogs .
  • Clinical Relevance :
    • While preclinical studies show promise, further investigations are necessary to evaluate the pharmacokinetics and toxicity profiles of these compounds in vivo. The potential for developing these compounds into therapeutic agents hinges on understanding their safety and efficacy in clinical settings.

Q & A

Q. What are the optimal synthetic routes for 5-(4-((2-chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted precursors. For example:

  • Step 1: React 3-iodo-4-hydroxybenzaldehyde with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .
  • Step 2: Convert the aldehyde to a hydrazide via reaction with hydrazine hydrate.
  • Step 3: Cyclize the hydrazide with cyanogen bromide (BrCN) or POCl₃ to form the 1,3,4-oxadiazole ring .
    Key Considerations:
  • Use anhydrous conditions for cyclization to avoid side reactions.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates via NMR (¹H/¹³C) and HRMS .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity: Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity .
  • Structural Confirmation:
    • X-ray Crystallography: Resolve single crystals (grown via slow evaporation in DMSO/ethanol) to confirm bond angles and planarity of the oxadiazole ring .
    • Spectroscopy: Use ¹H NMR to verify the absence of hydrolyzed byproducts (e.g., free amine at δ 5.5–6.0 ppm) and FT-IR to confirm C=N stretches (~1600 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Store in amber vials under inert gas (Ar/N₂) at –20°C.
  • Avoid prolonged exposure to light or moisture, as the iodoaryl group is susceptible to hydrolysis and radical cleavage .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., MTT assay incubation time, cell line passage number).
  • Compound Stability: Pre-test solubility in DMSO/PBS and measure decomposition via LC-MS over 24 hours .
  • Impurity Interference: Compare bioactivity of HPLC-purified vs. crude batches. For example, trace hydrazine residues may inhibit kinase activity .

Q. What computational strategies predict binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with the oxadiazole ring as a rigid scaffold. Parameterize the iodine atom for van der Waals interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., with PARP-1 or EGFR kinases). Monitor RMSD and hydrogen-bonding networks .
  • QSAR: Correlate substituent effects (e.g., iodine vs. bromine) with IC₅₀ values using Hammett σ constants .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 3-iodo group enables:

  • Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce biaryl motifs .
  • Ullmann Coupling: Form C–N bonds with amines (CuI, 1,10-phenanthroline, 110°C) for functionalized derivatives .
    Note: The 2-chlorobenzyloxy group may require protection (e.g., TBS) during harsh conditions .

Data Contradiction Analysis

Q. Why do some studies report low antimicrobial activity despite structural similarity to active analogs?

Hypothesis Testing:

  • Membrane Permeability: Measure logP (shake-flask method) and compare with analogs. High logP (>3) may reduce aqueous solubility .
  • Resistance Mechanisms: Perform efflux pump inhibition assays (e.g., with PAβN in P. aeruginosa) .
  • Metabolite Interference: Incubate the compound with bacterial lysates and analyze via LC-MS for degradants .

Experimental Design Table

Objective Method Key Parameters Reference
Synthesis OptimizationMicrowave-assisted cyclocondensationPower: 300 W, Time: 30 min, Solvent: DMF
Biological Activity ScreeningDual-luciferase reporter assayCell line: HEK293, [Compound]: 10 μM, 48 h
Stability ProfilingForced degradation (pH 1–13)Analyte: 1 mg/mL, Temp: 40°C, Time: 7 days

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.